N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 892281-21-9
VCID: VC11901686
InChI: InChI=1S/C23H27N5O4S/c1-4-31-17-7-6-15(14-18(17)32-5-2)10-12-24-20(29)9-8-19-25-26-23-27(3)22(30)21-16(28(19)23)11-13-33-21/h6-7,11,13-14H,4-5,8-10,12H2,1-3H3,(H,24,29)
SMILES: CCOC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3C)SC=C4)OCC
Molecular Formula: C23H27N5O4S
Molecular Weight: 469.6 g/mol

N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide

CAS No.: 892281-21-9

Cat. No.: VC11901686

Molecular Formula: C23H27N5O4S

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide - 892281-21-9

Specification

CAS No. 892281-21-9
Molecular Formula C23H27N5O4S
Molecular Weight 469.6 g/mol
IUPAC Name N-[2-(3,4-diethoxyphenyl)ethyl]-3-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Standard InChI InChI=1S/C23H27N5O4S/c1-4-31-17-7-6-15(14-18(17)32-5-2)10-12-24-20(29)9-8-19-25-26-23-27(3)22(30)21-16(28(19)23)11-13-33-21/h6-7,11,13-14H,4-5,8-10,12H2,1-3H3,(H,24,29)
Standard InChI Key XKYHXZIOGHXVRF-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3C)SC=C4)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3C)SC=C4)OCC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20_{20}H34_{34}N2_{2}O4_{4}

  • Molecular Weight: 366.5 g/mol

Structural Characteristics

The compound features:

  • A diethoxyphenyl group attached to an ethyl chain.

  • A propanamide functional group linked to a unique bicyclic structure containing sulfur (thia) and nitrogen atoms.

  • The bicyclic system forms a tetraazatricyclo framework, which is indicative of potential biological activity due to its rigidity and electron-rich nature.

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide .

Synthesis

The synthesis of compounds like this often involves multi-step organic reactions:

  • Formation of the diethoxyphenyl group: This step typically involves alkylation of hydroquinone derivatives with ethyl bromide or similar agents.

  • Amide bond formation: Coupling reactions using reagents like carbodiimides (e.g., DCC or EDC) can link the diethoxyphenyl group to the bicyclic framework.

  • Bicyclic core construction: The tetraazatricyclo system might be synthesized through cyclization reactions involving thiourea derivatives and other nitrogen-rich precursors.

Further refinement of the process would require detailed reaction conditions and intermediate characterization using spectroscopic techniques like NMR or LC-MS .

Potential Activity

Compounds with similar bicyclic frameworks are often investigated for:

  • Enzyme inhibition: The rigid structure may interact with active sites of enzymes such as hydrolases or oxidoreductases.

  • Antimicrobial properties: Sulfur-containing heterocycles frequently exhibit antibacterial or antifungal activities.

Docking Studies

In silico studies on related compounds suggest that such structures could act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Spectroscopic Characterization

To confirm the structure:

  • NMR (¹H and ¹³C): Provides insights into the electronic environment of hydrogens and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups like amides and ethers.

Computational Descriptors

The SMILES notation for this compound is:
CCOC1=C(C=C(C=C1)CCNC(=O)CNCCCOC(C)C)OCC .

Comparison with Related Compounds

PropertyCurrent CompoundRelated Compound (e.g., ML262)
Molecular Weight366.5 g/mol480.6 g/mol
Core StructureTetraazatricyclo frameworkThiophene-based carboxamide
Potential ApplicationsEnzyme inhibition, anti-inflammatoryGPCR modulation
Spectroscopic Techniques UsedNMR, MSNMR, LC-MS

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